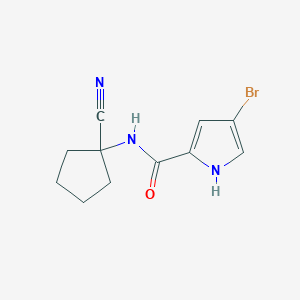
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective antagonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and sensory neurons. The activation of TRPM8 has been linked to various physiological processes, including thermoregulation, pain sensation, and cancer progression. Thus, the development of selective TRPM8 antagonists, such as BCTC, has the potential to provide insights into the physiological and pathological roles of TRPM8.
Mécanisme D'action
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide acts as a selective antagonist for TRPM8 by binding to the channel's pore region and blocking ion conduction. The binding of this compound to TRPM8 prevents the channel's activation by cold and menthol stimuli, thereby reducing the influx of calcium ions and the downstream signaling pathways that are activated by TRPM8.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by this compound has been shown to have various biochemical and physiological effects. In addition to reducing prostate cancer cell proliferation and migration, this compound has been shown to reduce bladder hyperactivity and pain sensation in animal models. These findings suggest that TRPM8 may be a potential therapeutic target for various pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research provides several advantages, including its high selectivity for TRPM8 and its ability to block the channel's activation by cold and menthol stimuli. However, the use of this compound in lab experiments also has limitations, including its potential off-target effects and the need for optimization of dosage and administration protocols.
Orientations Futures
The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research has opened up several future directions for TRPM8 research. One potential direction is the development of more selective and potent TRPM8 antagonists that can be used in clinical settings. Another direction is the investigation of the physiological and pathological roles of TRPM8 in various tissues, including the respiratory and cardiovascular systems. Finally, the use of this compound in combination with other TRPM8 modulators may provide insights into the complex signaling pathways that are activated by TRPM8.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with bromine to form 4-bromo-1-cyanocyclopentene. This intermediate is then reacted with 2-aminopyrrole to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide has been extensively studied in scientific research for its potential as a selective TRPM8 antagonist. The use of this compound in TRPM8 research has provided insights into the physiological and pathological roles of TRPM8 in various tissues. For example, this compound has been used to investigate the role of TRPM8 in prostate cancer progression. Studies have shown that the inhibition of TRPM8 by this compound reduces prostate cancer cell proliferation and migration, suggesting that TRPM8 may be a potential therapeutic target for prostate cancer.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-8-5-9(14-6-8)10(16)15-11(7-13)3-1-2-4-11/h5-6,14H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUAIHKVYNPCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

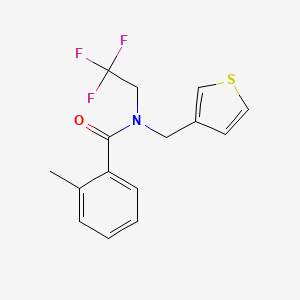

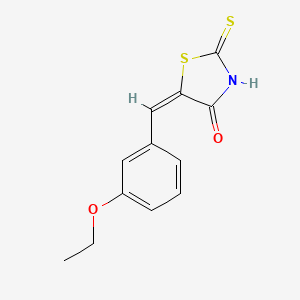
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)
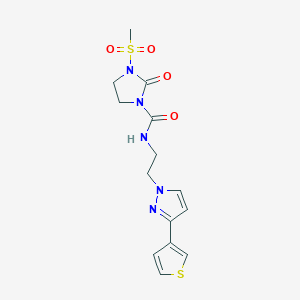
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
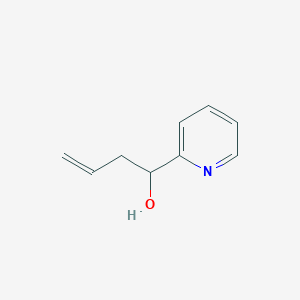
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)
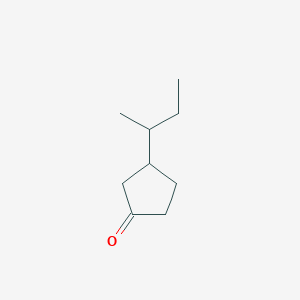
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2621143.png)